(E)-4-methoxy-N'-(quinoxalin-6-ylmethylene)benzohydrazide
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Description
(E)-4-methoxy-N'-(quinoxalin-6-ylmethylene)benzohydrazide is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.325. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interaction with proteins such as albumin and hemoglobin suggests its potential in modulating protein functions and stability . Additionally, its binding affinity to DNA indicates its possible role in gene regulation and expression .
Cellular Effects
The effects of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation . The compound modulates gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by binding to DNA and influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . Its stability may decrease over extended periods, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes . Additionally, it may influence the levels of certain cofactors, such as NADH and ATP, thereby affecting cellular energy balance .
Transport and Distribution
The transport and distribution of 4-methoxy-N’-[(1E)-(quinoxalin-6-yl)methylidene]benzohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with membrane transporters facilitates its uptake and distribution across cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of the compound are influenced by factors such as tissue perfusion and binding affinity.
Properties
IUPAC Name |
4-methoxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-23-14-5-3-13(4-6-14)17(22)21-20-11-12-2-7-15-16(10-12)19-9-8-18-15/h2-11H,1H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWLUBCNLZOTFL-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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